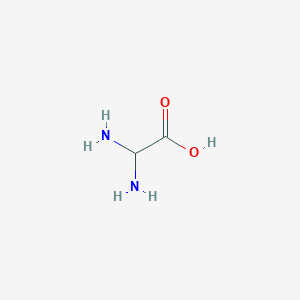

Diaminoacetic acid

Description

BenchChem offers high-quality Diaminoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diaminoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-diaminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c3-1(4)2(5)6/h1H,3-4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEDLSNGVQYGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597035 | |

| Record name | Diaminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103711-21-3 | |

| Record name | 2,2-Diaminoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103711-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diaminoacetic Acid: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminoacetic acid, a non-proteinogenic geminal diamino acid, represents a unique and versatile scaffold in organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of its discovery, a detailed examination of various synthetic methodologies, and a forward-looking perspective on its applications in drug development. From its theoretical conception to the practicalities of laboratory synthesis and its role in constructing complex molecular architectures, this document serves as a comprehensive resource for researchers seeking to leverage the potential of this intriguing molecule.

Introduction: The Significance of a Geminal Diamine

In the vast landscape of amino acids, the proteinogenic alpha-amino acids have long taken center stage. However, the realm of non-proteinogenic amino acids offers a wealth of structural diversity and untapped potential for creating novel therapeutics. Among these, 2,2-diaminoacetic acid (DAA) stands out due to the presence of a geminal diamine moiety, where two amino groups are attached to the same carbon atom. This structural feature imparts unique chemical properties and conformational constraints, making it a valuable building block in the design of peptidomimetics, enzyme inhibitors, and other bioactive molecules. This guide will navigate the historical context of its discovery, provide detailed protocols for its synthesis, and explore its burgeoning role in the pharmaceutical sciences.

The Genesis of Diaminoacetic Acid: A Historical Perspective

While the discovery of the first amino acids dates back to the early 19th century, the history of diaminoacetic acid is less direct.[1] The inherent instability of free geminal diamines meant that the parent 2,2-diaminoacetic acid was not isolated in the same manner as its proteinogenic cousins. Early organic chemists, including Adolph Strecker who developed the famed amino acid synthesis in 1850, laid the foundational chemistry for producing α-amino acids from aldehydes, ammonia, and cyanide.[2][3] The conceptual leap to a gem-diamino structure likely emerged from the broader study of amine-carbonyl condensation reactions.

The first practical approaches to synthesizing the diaminoacetic acid scaffold involved the use of protecting groups to stabilize the gem-diaminal center. The synthesis of N,N'-disubstituted diaminoacetic acid derivatives, often through the acid-catalyzed condensation of glyoxylic acid with amides or ureas, provided the first tangible access to this class of compounds.[4] These early explorations were crucial in understanding the reactivity and potential of this unique molecular framework.

The Synthetic Toolkit: Accessing the Diaminoacetic Acid Core

The synthesis of diaminoacetic acid and its derivatives can be broadly categorized into two main approaches: the construction of N,N'-disubstituted derivatives and, more recently, methods for generating the unprotected parent compound.

Synthesis of N,N'-Disubstituted Diaminoacetic Acid Derivatives

The most established and versatile method for synthesizing N,N'-disubstituted diaminoacetic acid derivatives is the acid-catalyzed condensation of glyoxylic acid or its esters with two equivalents of an amine-containing compound, such as a carboxamide or sulfonamide.[4] This reaction provides a straightforward route to a wide array of derivatives with varying steric and electronic properties.

Key Reaction Parameters:

-

Reactants: Glyoxylic acid or ethyl glyoxylate are common starting materials. A diverse range of amides (e.g., formamide, acetamide, propionamide) and sulfonamides can be employed, with their basicity influencing the reaction outcome.[4]

-

Catalysts: A variety of protic and Lewis acids can be used to catalyze the condensation. p-Toluenesulfonic acid (PTSA) is a commonly used and effective catalyst.[4] Interestingly, elemental iodine (I₂) has also been shown to be an excellent catalyst, in some cases providing higher yields than PTSA.[4]

-

Solvents: The choice of solvent is critical for reaction efficiency. Toluene is often the solvent of choice, allowing for the azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion.[5] Other solvents such as benzene, xylene, and chloroform have also been utilized.[2] Aqueous media have been found to be generally unsuitable for the condensation with carboxamides due to competing hydrolysis reactions.[4]

Generalized Reaction Scheme:

Caption: General workflow for the synthesis of N,N'-disubstituted diaminoacetic acid derivatives.

Experimental Protocol: Synthesis of Ethyl 2,2-bis(acetamido)acetate (A Representative Procedure)

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.

-

Reagents: To the flask, add ethyl glyoxylate (1.0 eq), acetamide (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

-

Reaction: The reaction mixture is heated to reflux, and the azeotropic removal of water is monitored in the Dean-Stark trap.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired N,N'-disubstituted diaminoacetic acid derivative.

Table 1: Comparison of Catalysts in the Synthesis of Diaminoacetic Acid Derivatives [4]

| Catalyst | Reactants | Solvent | Yield (%) |

| p-Toluenesulfonic Acid (PTSA) | Glyoxylic acid + Isobutyramide | Toluene | High |

| Elemental Iodine (I₂) | Glyoxylic acid + Acetamide | Toluene | High |

| No Catalyst | Glyoxylic acid + Acetamide | Toluene | Moderate |

Emerging Synthetic Strategies: Towards Unprotected Diaminoacetic Acid

The synthesis of unprotected 2,2-diaminoacetic acid presents a greater challenge due to the instability of the gem-diamine functionality. Recent advances in enzymatic synthesis are providing new avenues to access these valuable building blocks.

Enzymatic Synthesis:

Pyridoxal 5'-phosphate (PLP)-dependent enzymes have been engineered to catalyze stereoselective Mannich-type reactions, which can be adapted for the synthesis of α,β-diamino acids. While not a direct synthesis of 2,2-diaminoacetic acid, this methodology represents a significant step towards the biocatalytic production of complex diamino acids.

Spectroscopic Characterization

The structural elucidation of diaminoacetic acid and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the α-carbon of N,N'-disubstituted derivatives typically appears as a triplet. The chemical shift is influenced by the nature of the substituents on the nitrogen atoms.

-

¹³C NMR: The α-carbon signal appears in a characteristic region for carbons bonded to two nitrogen atoms. The carbonyl carbon signal is also readily identifiable.[6]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of diaminoacetic acid derivatives will show characteristic absorption bands for the N-H bonds (if present), the C=O of the carboxyl group, and the amide C=O and N-H bonds in the case of amide derivatives.[7]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

-

While experimental spectra for the unprotected parent 2,2-diaminoacetic acid are not widely available in the literature, the computed data from databases like PubChem can serve as a useful reference.[8]

Applications in Drug Development: A Scaffold for Innovation

The unique structural features of diaminoacetic acid make it an attractive scaffold for the design of novel therapeutic agents.

Peptidomimetics and Constrained Peptides

The gem-diamino motif can be incorporated into peptide backbones to create peptidomimetics with altered conformational properties. This can lead to increased resistance to enzymatic degradation, enhanced receptor binding affinity, and improved pharmacokinetic profiles.[9][10] The constrained nature of the diaminoacetic acid unit can help to lock a peptide into a bioactive conformation.[11]

Caption: Incorporation of diaminoacetic acid (DAA) to create constrained peptides with improved stability.

Enzyme Inhibitors

The diamino functionality can be exploited to design inhibitors of various enzymes, particularly proteases. Diamino acid hydroxamates, for example, have been synthesized and shown to be potent inhibitors of procollagen C-terminal proteinase, an enzyme involved in fibrosis.[12] The ability of the diamino group to interact with active site residues makes it a valuable pharmacophore in inhibitor design.

Scaffolds for Bioactive Molecules

The diaminoacetic acid core can serve as a starting point for the synthesis of more complex heterocyclic compounds with potential biological activity. For instance, condensation with aldehydes can lead to the formation of various nitrogen-containing heterocycles.[4]

Future Outlook and Conclusion

Diaminoacetic acid, once a synthetic curiosity, is emerging as a powerful tool in the arsenal of medicinal chemists. While the synthesis of its derivatives is well-established, the development of efficient and scalable methods for the production of the unprotected parent compound remains an active area of research. The continued exploration of enzymatic and other novel synthetic strategies will undoubtedly expand the accessibility and utility of this unique building block.

As our understanding of the role of conformation and structural rigidity in drug-receptor interactions deepens, the application of diaminoacetic acid and its analogs in the design of peptidomimetics, enzyme inhibitors, and other complex molecular architectures is poised for significant growth. For researchers and drug development professionals, diaminoacetic acid represents not just a molecule, but a gateway to a vast and exciting chemical space with the potential to yield the next generation of innovative therapeutics.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18976960, Diaminoacetic acid. Retrieved January 26, 2026 from [Link].

-

Wikipedia contributors. (2024, January 15). Amino acid. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Delaet, N. G. J., Robinson, L. A., Wilson, D. M., Sullivan, R. W., Bradley, E. K., Dankwardt, S. M., Martin, R. L., Van Wart, H. E., & Walker, K. A. M. (2003). Novel inhibitors of procollagen C-terminal proteinase. Part 1: diamino Acid hydroxamates. Bioorganic & Medicinal Chemistry Letters, 13(13), 2101–2104. [Link]

-

Singh, S., Top-Jensen, K., Fazal, S., & Rege, K. (2017). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Journal of Biomedical Materials Research Part A, 105(11), 3053-3062. [Link]

-

Goormaghtigh, E., & Ruysschaert, J. M. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Biophysical journal, 120(3), 453-463. [Link]

-

Paromov, A. E., & Sysolyatin, S. V. (2021). Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. ACS Omega, 7(1), 1039-1048. [Link]

-

Wikipedia contributors. (2023, December 29). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Hoover, D. M., & Toney, M. D. (2009). Detection of a gem-diamine and a stable quinonoid intermediate in the reaction catalyzed by serine-glyoxylate aminotransferase from Hyphomicrobium methylovorum. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(5), 417-422. [Link]

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2014). Synthesis and antimicrobial activity of some new phenothiazine derivatives. RSC Advances, 4(74), 39423-39430. [Link]

-

Far, S., & Melnyk, O. (2005). Synthesis of glyoxylyl peptides using an Fmoc-protected α,α′-diaminoacetic acid derivative. Journal of Peptide Science, 11(7), 424-430. [Link]

-

Singh, Y., & Sharma, P. (2025). Peptidomimetics as next – generation therapeutic applications. World Journal of Pharmaceutical Research, 14(13), 1166-1184. [Link]

- Google Patents. (n.d.). CN102432501A - Preparation method of aminoacetonitrile hydrochloride.

-

Zhang, W., & Chen, X. (2025). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. OSTI.GOV. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,1-diamines (aminals). Retrieved January 26, 2026, from [Link]

-

MDPI. (2022). Amino Acid. In Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Fornaro, T., et al. (2016). FT-IR spectra of amino acids studied in the present work. Each panel... ResearchGate. Retrieved January 26, 2026, from [Link]

-

Papini, A. M., et al. (2010). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 15(2), 888-918. [Link]

-

Otake, K., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(17), 3105. [Link]

-

Ramachary, D. B., & Kishor, M. (2012). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews, 112(8), 4487-4541. [Link]

-

Paromov, A. E., & Sysolyatin, S. V. (2021). Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Hanzlik, R. P. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas. Retrieved January 26, 2026, from [Link]

-

Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. University of Wisconsin-Eau Claire. Retrieved January 26, 2026, from [Link]

-

StudySmarter. (2023, October 21). Alpha Amino Acid Synthesis: Technique & Examples. Retrieved January 26, 2026, from [Link]

-

Grokipedia. (n.d.). Strecker amino acid synthesis. Retrieved January 26, 2026, from [Link]

-

dos Santos, R. C., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

Al-Warhi, T., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 27(19), 6598. [Link]

-

Paromov, A. E., & Sysolyatin, S. V. (2021). Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. ACS Omega, 7(1), 1039-1048. [Link]

-

Avenoza, A., Busto, J. H., Corzana, F., & Peregrina, J. M. (2007). Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement. The Journal of Organic Chemistry, 72(16), 6205–6208. [Link]

-

Vinogradov, A. A., & Indrajit, S. (2018). Recent Structural Advances in Constrained Helical Peptides. Molecules, 23(10), 2639. [Link]

-

Khan Academy. (2013, October 20). Alpha amino acid synthesis | Chemical processes | MCAT | Khan Academy [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Retrieved January 26, 2026, from [Link]

-

The Analytical Based Development Center (ABDC WorkShop). (n.d.). Protease Inhibitor & Reduction Agents. Retrieved January 26, 2026, from [Link]

-

Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved January 26, 2026, from [Link]

-

Bio-Synthesis Inc. (2011, February 7). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]

-

Smith, C. J., & Charkoudian, L. K. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie (International ed. in English), 54(8), 2465–2468. [Link]

-

ResearchGate. (n.d.). General mechanism of the Strecker amino acid synthesis. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR shifts of amino acids and related compounds. Retrieved January 26, 2026, from [Link]

-

MDPI. (2022). Preparation of Ester-Crosslinked PI Membranes with Enhanced Gas Selectivity and Plasticization Resistance. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and characterisation of N,N-disubstituted 2-amino-5-acylthiophenes and 2-amino-5-acylthiazoles. Retrieved January 26, 2026, from [Link]

-

Dereli, Ö., & Cankurtaran, N. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 101-112. [Link]

-

Compound Interest. (2014). Chemical Composition of Gemstones. Retrieved January 26, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Utilizing High-Resolution Mass Spectrometry Data Mining Strategy in R Programming Language for Rapid Annotation of Absorbed Prototypes and Metabolites of Gypenosides. Retrieved January 26, 2026, from [Link]

-

D'Amico, I., & D'Andrea, P. (1987). A new general synthesis of N-mono-and N-di-substituted 2-aminothiazoles. Tetrahedron, 43(19), 4467-4472. [Link]

-

Izumi, Y., & Chibata, I. (1978). Early History of the Breeding of Amino Acid-Producing Strains. Annual Review of Microbiology, 32, 115-141. [Link]

-

LibreTexts. (2021, March 5). 25.6: Synthesis of α-Amino Acids. In Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Chegg. (2023, September 1). What is 13C-NMR Spectroscopy? Ft. Professor Dave [Video]. YouTube. [Link]

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 12. Novel inhibitors of procollagen C-terminal proteinase. Part 1: diamino Acid hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Diaminoacetic Acid: A Versatile Synthon for Advanced Chemical Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diaminoacetic acid (DAA), the simplest geminal diamino acid, is emerging as a powerful and versatile building block in modern organic synthesis. Structurally a derivative of glycine with two amino groups attached to the alpha-carbon, DAA functions as a unique "glycine cation equivalent," offering novel retrosynthetic disconnections and pathways to complex molecular architectures.[1][2] Its strategic application enables the streamlined synthesis of peptidomimetics, diverse heterocyclic scaffolds, and intricate cage compounds.[3] This guide provides an in-depth exploration of the synthesis of DAA derivatives, their chemical reactivity, and their proven applications, offering both foundational knowledge and advanced, field-proven insights for professionals in chemical research and drug development.

The Diaminoacetic Acid Core: Structure and Synthetic Potential

Chemical Properties and the Challenge of the Free Acid

Diaminoacetic acid (C₂H₆N₂O₂) is a water-soluble, crystalline solid characterized by the presence of two primary amine groups and a carboxylic acid on the same carbon atom.[1] This gem-diamino arrangement is inherently unstable in its free form, readily undergoing decomposition. Consequently, DAA is almost exclusively handled and utilized in its protected forms. The strategic choice of nitrogen-protecting groups is paramount, as it dictates the stability, solubility, and subsequent reactivity of the DAA building block.

A Glycine Cation Equivalent: A New Synthetic Paradigm

In synthetic chemistry, synthons are idealized fragments that assist in planning a synthesis (retrosynthesis). Glycine can act as a nucleophile (a "glycine anion equivalent"). Diaminoacetic acid, particularly in its protected form, serves as the synthetic equivalent of a glycine cation , an electrophilic glycine moiety. This conceptual framework allows chemists to design reactions where a glycine unit is introduced via nucleophilic attack on the DAA core, a transformation not possible with standard glycine. This opens up entirely new avenues for constructing peptide backbones and other complex molecules.[2][4]

Caption: Retrosynthetic analysis revealing the Glycine Cation Synthon.

Synthesis and Protection Strategies for DAA Derivatives

The practical utility of DAA hinges on the synthesis of stable, selectively-protectable derivatives. The choice of protecting group is a critical experimental decision, influencing not only the stability of the building block but also the conditions required for its subsequent deprotection and incorporation into a target molecule.

Common Synthetic Routes

A prevalent and effective method for synthesizing N,N'-disubstituted DAA derivatives is the acid-catalyzed condensation of glyoxylic acid (or its esters) with amides or sulfonamides.[3][5][6]

-

Reactants: Glyoxylic acid or ethyl glyoxylate and various carboxamides (e.g., acetamide, propionamide) or sulfonamides.[3][6]

-

Catalysts: The reaction can be promoted by a range of acid catalysts. While traditional protic acids like p-toluenesulfonic acid (PTSA) are effective, recent studies have shown that elemental iodine (I₂) can lead to higher yields in many cases.[5][6] Lewis acids such as iron(III) chloride have also been employed.[3]

-

Solvents & Conditions: The reaction is typically performed under reflux in solvents like toluene, benzene, or chloroform, often with a Dean-Stark trap to remove the water byproduct and drive the reaction to completion.[3]

Causality Behind Experimental Choices: The selection of the catalyst and solvent system is crucial. For instance, with low-basicity amides, the condensation can sometimes proceed without a catalyst.[6] However, for less reactive or higher-basicity amides, a catalyst like PTSA or the more efficient iodine is necessary to protonate the glyoxylate carbonyl, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amide nitrogen.[5][6] The choice of an ester of glyoxylic acid (e.g., ethyl glyoxylate) over the free acid can improve solubility in organic solvents and prevent unwanted side reactions involving the carboxylic acid.[6]

Protecting Group Strategies

For applications in peptide synthesis and multi-step organic synthesis, carbamate-based protecting groups are standard due to their stability and well-defined deprotection conditions.[7][8]

-

tert-Butyloxycarbonyl (Boc): The Boc group is a cornerstone of modern peptide synthesis.[8] It is stable to a wide range of reaction conditions but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[9] Di-Boc-protected diaminoacetic acid is a common, commercially available building block.

-

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is orthogonal to the Boc group, meaning one can be removed without affecting the other. It is stable to acidic conditions but is cleaved by mild bases, typically piperidine in DMF.[8] This orthogonality is essential for complex syntheses where sequential deprotection is required.

-

Orthogonally Protected DAA: For maximum synthetic flexibility, derivatives like N-Boc-N'-Fmoc-diaminoacetic acid are invaluable.[10] These allow for the selective deprotection and functionalization of one amino group while the other remains protected.

| Protecting Group | Abbreviation | Common Reagent for Protection | Key Stability | Cleavage Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base, Nucleophiles | Mild Acid (e.g., TFA, HCl)[9][11] |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Acid, Mild Nucleophiles | Base (e.g., Piperidine)[8] |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Acid, Base | Catalytic Hydrogenolysis, Strong Acid[8] |

Applications of Diaminoacetic Acid in Novel Compound Synthesis

The unique structure of DAA makes it a powerful tool for introducing the gem-diamino motif, which is found in numerous biologically active molecules and serves as a key structural element in peptidomimetics and heterocyclic chemistry.

Peptidomimetics and Modified Peptides

Incorporating a DAA residue into a peptide backbone creates a gem-diamino linkage, which fundamentally alters the peptide's properties. This modification can:

-

Increase Proteolytic Stability: The unnatural gem-diamino structure is resistant to cleavage by proteases, enhancing the in-vivo half-life of peptide-based drugs.[12]

-

Modulate Conformation: The presence of two amino groups at the α-carbon restricts the conformational freedom of the peptide chain, which can be used to lock the molecule into a bioactive conformation.

-

Serve as a Scaffold: The two nitrogen atoms can be differentially functionalized to create branched or cyclic peptides, or to attach reporter groups or other functionalities.[13]

Caption: Workflow for incorporating a DAA unit into a peptide chain.

Synthesis of Nitrogen-Rich Heterocycles

DAA derivatives are excellent precursors for a wide variety of nitrogen-containing heterocyclic compounds. The two adjacent nitrogen atoms can react with bifunctional electrophiles to form rings.

-

Imidazoles: Condensation of a DAA derivative with an appropriate aldehyde or carboxylic acid derivative can lead to the formation of the imidazole ring, a core structure in many pharmaceuticals.[14]

-

Polyheterocyclic and Cage Compounds: DAA derivatives can be condensed with aldehydes to form complex polyheterocyclic scaffolds.[3][6] The resulting structures, containing carboxyl or ester groups, can be further transformed into amino groups via reactions like the Curtius or Hofmann rearrangement, enabling the synthesis of intricate, nitrogen-rich cage molecules with applications in materials science.[3][15][16]

Coordination Chemistry

The gem-diamino motif makes DAA and its derivatives effective chelating agents for metal ions. This property is useful in the design of coordination complexes with potential applications in catalysis, medical imaging, and materials science.[1]

Detailed Experimental Protocol: Synthesis of Ethyl N,N'-bis(tert-butoxycarbonyl)diaminoacetate

This protocol describes a representative synthesis of a di-Boc protected DAA ester, a versatile intermediate for further synthetic transformations.

Objective: To synthesize Ethyl N,N'-bis(tert-butoxycarbonyl)diaminoacetate from ethyl glyoxylate and tert-butyl carbamate.

Self-Validation System: The success of each step is validated by characterization (TLC, NMR, MS) before proceeding. The final product's identity and purity are confirmed by comparing spectroscopic data with literature values.

Methodology:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl glyoxylate (50% solution in toluene, 1.0 eq), tert-butyl carbamate (2.2 eq), and toluene (100 mL).

-

Rationale: Using a slight excess of the carbamate ensures complete consumption of the limiting glyoxylate starting material. Toluene is an excellent solvent for this condensation and allows for azeotropic removal of water.

-

-

Catalyst Addition:

-

Add p-toluenesulfonic acid monohydrate (PTSA) (0.1 eq) to the mixture.

-

Rationale: PTSA serves as the acid catalyst, protonating the carbonyl oxygen of the glyoxylate to increase its electrophilicity and accelerate the reaction.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Rationale: Refluxing provides the necessary activation energy. TLC allows for real-time monitoring to determine when the starting material has been consumed, preventing prolonged heating that could lead to side products.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Rationale: The bicarbonate wash neutralizes the PTSA catalyst and removes any unreacted acidic impurities. The brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions and remove the solvent in vacuo to yield the product as a white solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Future Outlook

The synthetic utility of diaminoacetic acid is far from fully exploited. Future research is likely to focus on:

-

Asymmetric Synthesis: Developing catalytic, enantioselective methods to functionalize protected DAA derivatives will open doors to chiral peptidomimetics and complex natural product synthesis.

-

Novel Heterocycles: Exploring reactions with new bifunctional electrophiles will undoubtedly lead to novel heterocyclic systems with unique biological and material properties.

-

Bioconjugation: The gem-diamino moiety serves as a unique handle for bioconjugation, allowing for the attachment of peptides or small molecules to larger biological entities.

As chemists continue to seek innovative synthons for constructing complex molecules, the strategic use of diaminoacetic acid and its derivatives is poised to become an increasingly indispensable tool in the arsenals of synthetic, medicinal, and materials chemists.

References

-

δ,ε-Unsaturated α,β-Diamino Acids as Building Blocks for the Asymmetric Synthesis of Diverse α,β-Diamino Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. ACS Omega - ACS Publications. Available at: [Link]

-

Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. PubMed. Available at: [Link]

-

Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement. PubMed. Available at: [Link]

-

Synthesis and applications of symmetric amino acid derivatives. RSC Publishing. Available at: [Link]

-

Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. PMC - NIH. Available at: [Link]

-

Synthesis of 1,1-diamines (aminals). Organic Chemistry Portal. Available at: [Link]

-

Decarboxylative Radical Addition to Methylideneoxazolidinones for Stereocontrolled Synthesis of Selectively Protected Diamino Diacids. Organic Letters - ACS Publications. Available at: [Link]

-

Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Diamine Biosynthesis: Research Progress and Application Prospects. PMC - NIH. Available at: [Link]

-

Imidazole. Wikipedia. Available at: [Link]

-

Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. American Chemical Society. Available at: [Link]

-

Ethynylglycine Synthon from Garner′s Aldehyde: A Useful Precursor for the Synthesis of Non-Natural Amino Acids. ResearchGate. Available at: [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source Not Found].

-

δ,ε-Unsaturated α,β-Diamino Acids as Building Blocks for the Asymmetric Synthesis of Diverse α,β-Diamino Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]

-

Protective Groups. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews. Available at: [Link]

-

How Is Glycine Synthesized?. YouTube. Available at: [Link]

-

Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]

-

GLYCINE. Ataman Kimya. Available at: [Link]

- Failure of selective Nα-Boc protection of diamino acids based on pKa difference. [Source Not Found].

-

Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

-

Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

-

Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a. UniCA IRIS. Available at: [Link]

-

Glycine. Wikipedia. Available at: [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]

- Amino Acid Derivatives for Peptide Synthesis. [Source Not Found].

Sources

- 1. CAS 103711-21-3: 2,2-Diaminoacetic acid | CymitQuimica [cymitquimica.com]

- 2. 1,1-diamine (aminal) synthesis by diamination [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective Groups [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. CAS 176039-39-7: N-boc-N'-fmoc-diaminoacetic acid [cymitquimica.com]

- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and applications of symmetric amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Imidazole - Wikipedia [en.wikipedia.org]

- 15. Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of Diaminoacetic Acid in Different Solvents

Introduction

Diaminoacetic acid (DAA), a non-proteinogenic amino acid, presents a unique chemical structure with a geminal diamino group attached to the alpha-carbon. This feature imparts distinct physicochemical properties that are of significant interest to researchers, scientists, and drug development professionals. As a potential building block in peptide synthesis and a chelating agent, a thorough understanding of its solubility and stability in various solvent systems is paramount for its effective application.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of DAA's solubility and stability, offering field-proven insights and detailed experimental protocols to empower researchers in their investigations.

Physicochemical Properties and their Influence on Solubility

The solubility of diaminoacetic acid is governed by the interplay of its functional groups: two basic amino groups and one acidic carboxylic acid group. This trifunctional nature suggests a complex zwitterionic behavior in solution, which is highly dependent on the pH.[2]

Zwitterionic Nature and pH-Dependent Solubility

Figure 1: Predominant ionic forms of diaminoacetic acid at different pH values.

This pH-dependent ionization has a profound impact on solubility:

-

At the isoelectric point (pI): The net charge of the molecule is zero, and intermolecular electrostatic interactions are minimized. For many amino acids, this results in the lowest aqueous solubility.

-

At low pH (acidic conditions): Both amino groups and the carboxylic acid group are protonated, resulting in a net positive charge. The formation of a salt with the acid anion generally leads to increased solubility in aqueous solutions.

-

At high pH (basic conditions): The carboxylic acid group is deprotonated, and one or both amino groups are in their neutral form, resulting in a net negative charge. Salt formation with the base cation typically enhances aqueous solubility.

Solubility in Different Solvent Classes

The presence of multiple polar, hydrogen-bonding functional groups suggests that diaminoacetic acid is a hydrophilic molecule.[1] Its solubility in various solvent classes can be predicted as follows:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): DAA is expected to be soluble in water.[1] Its solubility in other polar protic solvents like short-chain alcohols will likely be moderate and decrease as the alkyl chain length of the alcohol increases, due to the decreasing polarity of the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solubility in these solvents is expected to be moderate to low. While these solvents can accept hydrogen bonds, the strong intermolecular hydrogen bonding and ionic interactions within the solid DAA may be difficult to overcome.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Chloroform): DAA is expected to be poorly soluble in nonpolar solvents due to the significant mismatch in polarity. However, derivatization of the polar functional groups can dramatically increase solubility in nonpolar media, as seen in the synthesis of DAA derivatives in solvents like toluene.[5]

Experimental Determination of Solubility

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[6][7][8]

Protocol: Shake-Flask Method for Aqueous Solubility Determination

This protocol outlines the steps to determine the aqueous solubility of diaminoacetic acid at a specific pH and temperature.

Materials:

-

Diaminoacetic acid

-

Purified water (e.g., Milli-Q or equivalent)

-

pH meter, calibrated

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Appropriate buffers for pH adjustment (e.g., phosphate, citrate)

Procedure:

-

Preparation of Buffered Solutions: Prepare a series of aqueous buffer solutions at the desired pH values.

-

Sample Preparation: Add an excess amount of diaminoacetic acid to a known volume of each buffered solution in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials at a controlled temperature to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution to a concentration within the linear range of the analytical method. Quantify the concentration of dissolved diaminoacetic acid using a validated HPLC method.

-

Data Analysis: The measured concentration represents the solubility of diaminoacetic acid at that specific pH and temperature.

Figure 2: Workflow for the shake-flask solubility determination method.

Analytical Method for Quantification

A robust analytical method is crucial for accurate solubility determination. For a small, polar molecule like diaminoacetic acid, which lacks a strong chromophore, several HPLC-based methods can be considered:

-

HPLC with UV Detection (without derivatization): Direct UV detection at low wavelengths (around 200-210 nm) can be employed to detect the carboxyl group.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation mode for such polar analytes.[10]

-

HPLC with Pre-column Derivatization: Derivatizing the amino groups with a UV-active or fluorescent tag (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC)) can significantly enhance detection sensitivity and selectivity.[11]

-

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers the highest sensitivity and selectivity and is particularly useful for complex matrices or when derivatization is not desirable.

Stability of Diaminoacetic Acid

The chemical stability of diaminoacetic acid is a critical parameter for its storage, handling, and application. Degradation can lead to loss of potency and the formation of potentially undesirable impurities. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[12]

Potential Degradation Pathways

Based on the structure of DAA, several degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: While the peptide bond is absent, other hydrolytic reactions could occur under extreme pH and temperature, though this is less likely to be a major pathway for the free amino acid.

-

Oxidation: The amino groups can be susceptible to oxidation, especially in the presence of oxidizing agents or trace metals.

-

Decarboxylation: At elevated temperatures, amino acids can undergo decarboxylation, leading to the formation of a diamine.

-

Instability of the Gem-Diamino Moiety: Geminal diamines can be unstable and may undergo elimination or rearrangement reactions, potentially leading to the formation of imines or other degradation products.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[12]

Table 1: Recommended Conditions for Forced Degradation Studies of Diaminoacetic Acid

| Stress Condition | Typical Reagents and Conditions | Potential Degradation |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60 °C | Degradation of acid-labile groups |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60 °C | Degradation of base-labile groups |

| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of amino groups |

| Thermal Degradation | Dry heat (e.g., 60-80 °C) or in solution | Decarboxylation, other rearrangements |

| Photostability | Exposure to light (ICH Q1B guidelines) | Photolytic degradation |

Protocol: General Approach for a Forced Degradation Study

-

Sample Preparation: Prepare solutions of diaminoacetic acid in water or other relevant solvents at a known concentration.

-

Stress Application: Expose the solutions to the stress conditions outlined in Table 1. Include a control sample stored under normal conditions.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization/Quenching: Neutralize acidic or basic samples and quench oxidative reactions before analysis.

-

Analysis: Analyze the stressed samples and the control using a stability-indicating HPLC method (e.g., LC-MS).

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation products. Determine the percentage of degradation and, if possible, elucidate the structure of the major degradants.

Figure 3: Workflow for a forced degradation study of diaminoacetic acid.

Summary and Recommendations

Diaminoacetic acid is a hydrophilic molecule with an expected high solubility in water, which is significantly influenced by pH. Its solubility in organic solvents is predicted to be dependent on the solvent's polarity. Due to the lack of specific experimental data in the literature, it is highly recommended that researchers perform solubility and stability studies as part of their initial characterization of this compound. The protocols provided in this guide offer a robust framework for these investigations. For stability, forced degradation studies are crucial to identify potential degradation products and establish appropriate storage and handling conditions. An LC-MS-based analytical method is recommended for both solubility and stability studies to ensure accurate quantification and identification of related substances.

References

-

Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. ACS Omega. [Link]

-

Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. [Link]

-

Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Journal of Chromatography A. [Link]

-

Diaminoacetic acid. PubChem. [Link]

-

Imidazole. Wikipedia. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Biotage. [Link]

-

Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. ResearchGate. [Link]

-

A HPLC method with UV detection for analysing of 2,6-diaminopimelic acid in rumen bacteria and intestinal digesta. ResearchGate. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Susceptible amino acids to chemical degradation. ResearchGate. [Link]

-

Solubility of Form α and Form γ of Glycine in Aqueous Solutions. ResearchGate. [Link]

-

Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters. [Link]

-

[Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. PubMed. [Link]

-

pKa Data Compiled by R. Williams. EPFL. [Link]

-

Glycine. Wikipedia. [Link]

-

Biochemistry, Amino Acid Synthesis and Degradation. StatPearls - NCBI Bookshelf. [Link]

-

Geminal diols, or 1,1-diols, are usually unstable, spontaneously ... Study Prep in Pearson+. [Link]

-

Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

-

Shake Flask Method Summary. BioAssay Systems. [Link]

-

Dissociation, Association and Solvation Parameters for Saturated Glycine in Various Solvents at 298.15 K. Journal of Solution Chemistry. [Link]

-

Stability of free amino acids in a water solution?. ResearchGate. [Link]

-

Analysis of Amino Acids by HPLC. Agilent. [Link]

-

Stability of Solutions of Essential Amino Acids. Oxford Academic. [Link]

-

Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

-

Glycine. PubChem. [Link]

-

Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

The Chemistry of Vicinal Diamines. PubMed. [Link]

-

Analytical Methods for Amino Acids. Shimadzu. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. ResearchGate. [Link]

-

Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science. [Link]

-

Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

-

Generation of storage stability data for agricultural chemical products. Australian Pesticides and Veterinary Medicines Authority. [Link]

-

Rapid method for the determination of diaminopimelic acid using ion exchange chromatography. CABI Digital Library. [Link]

-

Solubility Data Series. IUPAC. [Link]

Sources

- 1. CAS 103711-21-3: 2,2-Diaminoacetic acid | CymitQuimica [cymitquimica.com]

- 2. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. epfl.ch [epfl.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. jocpr.com [jocpr.com]

- 11. agilent.com [agilent.com]

- 12. biopharmaspec.com [biopharmaspec.com]

Methodological & Application

Application Note & Protocols: Strategic Incorporation of α,β-Diaminoacetic Acid in Fmoc-Based Solid-Phase Peptide Synthesis

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics, probes, and biomaterials. α,β-Diaminoacetic acid (DAA), a non-proteinogenic amino acid featuring both an alpha and a beta amino group, offers unique opportunities for peptide modification, including backbone alteration, side-chain branching, and the creation of peptide-peptoid hybrids.[1][2] However, its bifunctional nature presents a distinct challenge in solid-phase peptide synthesis (SPPS): the need for a robust and orthogonal protection strategy to ensure selective chain elongation. This guide provides a comprehensive technical overview and detailed, field-proven protocols for the successful incorporation of DAA into peptide sequences using Fmoc/tBu-based SPPS. We will delve into the causality behind strategic protecting group selection, optimized coupling conditions, and methods for selective on-resin modification of the DAA side chain, culminating in final cleavage and characterization.

The Chemistry of α,β-Diaminoacetic Acid in SPPS

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[3] The standard Fmoc/tBu strategy relies on the temporary fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection, which is cleaved by a base (typically piperidine), and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection, which are removed during the final acid-mediated cleavage from the resin.[4]

When introducing DAA, this orthogonality is paramount. To direct peptide bond formation exclusively at the α-amino group, the β-amino group must be masked with a protecting group that is stable to the repetitive basic conditions of Fmoc removal. Furthermore, for applications requiring subsequent modification of the β-amino group (e.g., branching), this side-chain protecting group must itself be selectively removable under conditions that do not affect other side-chain protecting groups or the peptide-resin linkage.

Key Considerations for DAA Protection:

-

Nα-Protection: The standard Fmoc group is used to enable integration into the standard SPPS workflow.

-

Nβ-Side-Chain Protection: An orthogonal protecting group is required. Common choices include:

-

Boc (tert-butyloxycarbonyl): Stable to piperidine but cleaved by the final TFA cocktail. This is suitable when the β-amino group is to remain protected until the final step.

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Stable to both acid and base but selectively removed by hydrazine in DMF, allowing for on-resin side-chain derivatization.[5]

-

Alloc (Allyloxycarbonyl): Stable to both acid and base but selectively removed by a palladium(0) catalyst, also enabling on-resin modification.[5]

-

The choice of the Nβ-protecting group is therefore a critical experimental decision dictated entirely by the desired final structure of the peptide.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[5]

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP, optional for difficult couplings).

-

Fmoc-Protected Amino Acids: Standard proteinogenic amino acids with tBu-based side-chain protection.

-

Protected DAA Monomer: e.g., Fmoc-L-Dap(Boc)-OH, Fmoc-L-Dap(Dde)-OH, etc. (Dap refers to diaminopropionic acid, a common form of DAA).

-

Deprotection Reagent: 20% (v/v) piperidine in DMF.

-

Coupling Reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

N,N'-Diisopropylcarbodiimide (DIC).[6]

-

-

Additives: Hydroxybenzotriazole (HOBt) or Oxyma Pure.

-

Base: N,N-Diisopropylethylamine (DIEA).

-

Washing Solvents: Methanol (MeOH), Diethyl ether.

-

Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA), water, phenol, thioanisole, 1,2-ethanedithiol (EDT), triisopropylsilane (TIS). A common formulation is TFA/TIS/H₂O (95:2.5:2.5).[7]

-

Analytical Equipment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, Mass Spectrometer (LC-MS or MALDI-TOF).[8]

Core Protocol: Incorporation of DAA into a Peptide Sequence

This protocol assumes a standard Fmoc-SPPS workflow on an automated or manual synthesizer.

Resin Preparation and Swelling

-

Place the desired resin (e.g., Rink Amide, 0.1 mmol scale) in a reaction vessel.

-

Wash the resin with DCM (3 x 5 mL) followed by DMF (3 x 5 mL).

-

Swell the resin in DMF for 30-60 minutes.[9]

Standard Elongation Cycles

-

Perform standard Fmoc-SPPS cycles to elongate the peptide chain until the point of DAA incorporation.[10] Each cycle consists of:

-

Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 x 5 mL).

-

Coupling: Couple the next Fmoc-protected amino acid using an appropriate activation method (e.g., HBTU/DIEA).

-

The DAA Coupling Step: A Critical Juncture

The incorporation of the DAA monomer requires careful execution to ensure high coupling efficiency without side reactions.

Protocol:

-

Prepare the DAA Solution: In a separate vial, dissolve the protected DAA monomer (e.g., Fmoc-L-Dap(Boc)-OH, 0.4 mmol, 4 eq.) and an activator (e.g., HBTU, 0.38 mmol, 3.8 eq.) in DMF (2 mL).

-

Activate: Add DIEA (0.8 mmol, 8 eq.) to the DAA solution and allow it to pre-activate for 1-2 minutes. The solution may change color.

-

Rationale: Pre-activation ensures the formation of the highly reactive OBt or OAt ester, which promotes efficient coupling. Using a slight excess of the amino acid and coupling reagents helps drive the reaction to completion, a key principle of SPPS.[10]

-

-

Couple to Resin: Add the activated DAA solution to the deprotected peptide-resin from the previous step.

-

React: Agitate the reaction vessel for 1-2 hours at room temperature.

-

Insight: DAA, being a non-canonical amino acid, may exhibit different coupling kinetics. A longer coupling time compared to standard amino acids is a prudent measure to ensure completion.

-

-

Monitor Coupling (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[9] A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction.

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

| Parameter | Recommended Value | Rationale |

| DAA Monomer | 3-5 equivalents | Drives the reaction to completion. |

| Activator (HBTU/HATU) | 0.95 eq. relative to AA | Minimizes side reactions of the activator. |

| Base (DIEA) | 2 eq. relative to AA | Ensures a sufficiently basic environment for activation and coupling. |

| Reaction Time | 1-2 hours | Ensures complete acylation, accommodating potentially slower kinetics. |

Post-DAA Elongation

After successfully coupling the DAA monomer, continue with standard Fmoc-SPPS cycles as described in step 3.2 to complete the peptide sequence.

Selective On-Resin Modification of the DAA Side Chain

If a DAA monomer with a selectively removable protecting group (e.g., Dde or Alloc) was used, the β-amino group can be unmasked and derivatized while the peptide remains on the solid support. This is a powerful technique for creating branched or cyclic peptides.

Sources

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. biosynth.com [biosynth.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. almacgroup.com [almacgroup.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

The Evolving Architecture of Genetic Mimics: A Guide to Diamino Acid-Based Modifications in Peptide Nucleic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Backbone

Peptide Nucleic Acid (PNA) represents a paradigm shift in the design of synthetic genetic mimics. Its novel pseudopeptide backbone, typically composed of repeating N-(2-aminoethyl)glycine (AEG) units, confers extraordinary properties not seen in natural nucleic acids.[1] This neutral charge eliminates the electrostatic repulsion inherent in DNA and RNA, leading to stronger and more specific hybridization with complementary sequences.[2][3] Furthermore, PNAs exhibit remarkable resistance to enzymatic degradation by both nucleases and proteases, a critical advantage for in vivo therapeutic applications.[2][4]

While the AEG backbone is the cornerstone of PNA technology, the field has evolved to embrace a vast array of chemical modifications to this scaffold. The motivation is clear: to enhance and fine-tune PNA properties for specific applications, overcoming challenges such as poor cellular uptake and limited water solubility.[5] This guide delves into the strategic incorporation of diamino acids and other chiral monomers into the PNA backbone, a key approach to augmenting the function of these powerful molecules for next-generation diagnostics and therapeutics.

The N-(2-aminoethyl)glycine (AEG) Foundation

The standard PNA monomer consists of an N-(2-aminoethyl)glycine backbone to which a nucleobase is attached via a methylene carbonyl linker.[1] This design elegantly mimics the spacing of nucleobases along the sugar-phosphate backbone of DNA and RNA, allowing for Watson-Crick base pairing.[6] The inherent flexibility and achiral nature of the AEG unit are central to its hybridization capabilities.

Figure 1: Structure of a standard Peptide Nucleic Acid (PNA) dimer.

Rationale for Backbone Modification: Engineering Superior Function

Despite their advantages, standard PNAs face hurdles in therapeutic development, including a propensity to aggregate and poor permeability across cell membranes.[5] Backbone modification offers a versatile solution, allowing for the introduction of functional groups that can:

-

Enhance Cellular Uptake: By incorporating cationic charges, such as those from lysine or other diamino acids, PNAs can more readily interact with and penetrate the negatively charged cell membrane.[2]

-

Improve Solubility: Strategic modifications can disrupt the inter-chain aggregation that plagues purine-rich PNA sequences, improving their solubility in aqueous buffers.

-

Increase Binding Affinity and Specificity: Introducing conformational constraints or chiral centers into the backbone can "pre-organize" the PNA strand into a helical structure that is more favorable for binding to its target DNA or RNA, thereby increasing affinity and mismatch discrimination.[2][7]

-

Enable Conjugation: Modified monomers can serve as handles for attaching other molecules, such as cell-penetrating peptides (CPPs), fluorophores, or drug payloads.[8]

Application Notes: Synthesis of Backbone-Modified PNAs

While diaminoacetic acid itself is not a commonly cited primary monomer for PNA synthesis, the broader class of diamino acids and chiral amino acids are instrumental for backbone modification. These modifications are typically introduced at the α or γ positions of the AEG monomer.

Key Modification Strategies and Their Consequences

| Modification Position | Example Monomer Source | Key Advantages | Considerations & Challenges |

| α-Position | D-Lysine, D-Arginine | Introduction of chirality and positive charge. Can improve sequence selectivity.[2] | Potential for racemization during synthesis. Stereochemistry is critical; L-form monomers can decrease stability.[2] |

| γ-Position | Diaminobutanoic Acid (DAB) | Improves cellular permeability and reduces aggregation.[8] Can enhance binding affinity and selectivity.[8] | Synthesis of modified monomers can be complex. The position of the side chain in the flexible aminoethyl moiety affects properties differently than α-modifications.[2] |

| General Backbone | Diaminopropionic Acid (Dap) | Used as an internal modification to introduce functional groups or alter spacing.[5] | May disrupt the ideal geometry for hybridization if used extensively. |

General Protocol for Solid-Phase Synthesis of a Chiral-Modified PNA

The synthesis of backbone-modified PNAs follows the general principles of solid-phase peptide synthesis (SPPS), most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9] This protocol outlines the key steps for incorporating a custom chiral monomer.

1. Materials and Reagents:

-

Resin: A suitable solid support, such as Rink Amide or PAL-PEG-PS resin.

-

Standard PNA Monomers: Fmoc-protected PNA monomers (A, C, G, T) dissolved in N-methylpyrrolidone (NMP).

-

Custom Modified Monomer: Fmoc-protected chiral diamino acid-derived PNA monomer.

-

Deprotection Solution: 20% piperidine in NMP.

-

Activation Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or a combination of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma.[5]

-

Base: Diisopropylethylamine (DIPEA).

-

Washing Solvent: NMP or Dimethylformamide (DMF).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/m-cresol/thioanisole/water).

2. Synthesis Workflow:

Figure 2: Automated solid-phase synthesis cycle for modified PNA.

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin in NMP in the synthesis vessel.

-

Fmoc Deprotection: Treat the resin with the deprotection solution to remove the Fmoc group from the terminal amine. This step is monitored by UV absorbance of the fulvene byproduct.

-

Washing: Thoroughly wash the resin with NMP to remove residual piperidine and byproducts.

-

Monomer Coupling:

-

In a separate vial, pre-activate the desired Fmoc-PNA monomer (standard or modified) by dissolving it with the activation reagent (e.g., HBTU) and base (DIPEA) in NMP.

-

Allow the activation to proceed for several minutes.

-

Add the activated monomer solution to the resin.

-

Allow the coupling reaction to proceed for a specified time (can be accelerated with microwave heating).[5]

-

-

Washing: Wash the resin with NMP to remove excess reagents and uncoupled monomer.

-

Capping (Optional but Recommended): Treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in NMP) to acetylate any unreacted amino groups, preventing the formation of deletion sequences.

-

Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent monomer in the desired sequence.

-

Final Cleavage and Deprotection: After the final monomer is coupled and deprotected, wash the resin and treat it with the cleavage cocktail to cleave the PNA from the solid support and remove all protecting groups from the nucleobases and backbone.

-

Purification and Analysis: Precipitate the crude PNA in cold ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product using MALDI-TOF mass spectrometry and analytical HPLC.

Self-Validation and Troubleshooting

-

Racemization: For α-chiral monomers, racemization is a significant risk. Using milder activation conditions, such as DIC/Oxyma, can minimize this side reaction compared to more aggressive activators.[2]

-

Aggregation: Purine-rich sequences are prone to aggregation on the resin, leading to poor synthesis efficiency. Performing synthesis at elevated temperatures (e.g., 60-75°C) can help disrupt secondary structures and improve coupling.[5] Using more hydrophilic resins like ChemMatrix or TentaGel can also mitigate this issue.

-

Incomplete Coupling: Monitor coupling efficiency after each step using a colorimetric test (e.g., Kaiser test). If incomplete, a second coupling step (double coupling) may be necessary before proceeding.

Applications in Drug Development and Research

The ability to rationally design the PNA backbone opens new avenues for therapeutic intervention.

-

Antisense and Antigene Therapies: Cationically modified PNAs show enhanced cellular uptake and can effectively target mRNA (antisense) or genomic DNA (antigene) to modulate gene expression.[10] Their high stability and binding affinity make them potent inhibitors of translation or transcription.

-

Antimicrobial Agents: PNA conjugated to cell-penetrating peptides or built with cationic diamino acid dendrons can penetrate bacterial cell walls.[8][11] These antisense agents can be designed to target essential bacterial genes, offering a novel strategy to combat antibiotic-resistant pathogens.[11]

-

Gene Editing: PNAs can invade double-stranded DNA to form a PNA-DNA triplex structure.[2] This unique capability can be harnessed to deliver a donor DNA template to a specific genomic locus, initiating homology-directed repair to correct genetic mutations.[12]

-

Advanced Diagnostics: The high specificity of modified PNAs makes them excellent probes for detecting specific DNA or RNA sequences in complex biological samples, for applications such as in situ hybridization or biosensors.

Conclusion

The strategic modification of the PNA backbone with diamino acids and other chiral building blocks is a cornerstone of modern PNA chemistry. This approach transforms the standard AEG-PNA from a simple DNA mimic into a highly engineered molecule with tailored properties for advanced therapeutic and diagnostic applications. By understanding the principles behind monomer design, solid-phase synthesis, and the functional consequences of each modification, researchers can unlock the full potential of PNA technology to address pressing challenges in medicine and biotechnology.

References

-

Sisido, M., & Imanishi, Y. (2018). Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone. International Journal of Molecular Sciences. [Link]

-

Brack, A., & Orgel, L. E. (1975). Toward Peptide Nucleic Acid (PNA) Directed Peptide Translation Using Ester Based Aminoacyl Transfer. ACS Chemical Biology. [Link]

-

Kyoto U OCW. (2023). Unit 10 Part 4 Peptide Nucleic Acid PNA. YouTube. [Link]

-

Nandhini, K. P., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. [Link]

-

Nelson, K. E., Levy, M., & Miller, S. L. (2000). Peptide nucleic acids rather than RNA may have been the first genetic molecule. Proceedings of the National Academy of Sciences. [Link]

-

Ackermann, D., et al. (2013). Synthesis of the 2,6-diaminopurine PNA monomer 2. ResearchGate. [Link]

-

Montalvo-Quirós, S., et al. (2023). Recent Cutting‐Edge Technologies for the Delivery of Peptide Nucleic Acid. Advanced Healthcare Materials. [Link]

-

Sforza, S., et al. (2012). Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity. Rendiconti Lincei. [Link]

-

Beltran, J., et al. (2003). Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Kumar, T. S., & Ganesh, K. N. (2015). Pyrrolidinyl PNA with α/β-Dipeptide Backbone: From Development to Applications. Accounts of Chemical Research. [Link]

-

Yeh, J. I., et al. (2019). Peptide nucleic acid (PNA) and its applications in chemical biology, diagnostics, and therapeutics. Current Opinion in Chemical Biology. [Link]

-

Bahal, R., et al. (2017). Peptide Nucleic Acids and Gene Editing: Perspectives on Structure and Repair. Molecules. [Link]

-

Wen, J., et al. (2022). Structural comparison of PNA with RNA and DNA. ResearchGate. [Link]

-

Sierzchala, A. B., et al. (2003). Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. Journal of Peptide Science. [Link]

-

Johansson, H. E., et al. (2016). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. Scholars Academic Journal of Biosciences. [Link]

-

Taylor & Francis. (n.d.). PNA – Knowledge and References. Taylor & Francis Online. [Link]

-

Nielsen, P. E. (2004). Peptide nucleic acid (PNA). A DNA mimic with a pseudopeptide backbone. Chemical Society Reviews. [Link]

-

Finn, P. J., et al. (1996). Synthesis and properties of DNA-PNA chimeric oligomers. Nucleic Acids Research. [Link]

-

Rosen, C. B., et al. (2019). Antisense Peptide Nucleic Acid–Diaminobutanoic Acid Dendron Conjugates with SbmA-Independent Antimicrobial Activity against Gram-Negative Bacteria. Bioconjugate Chemistry. [Link]

-

Finn, P. J., et al. (1996). Synthesis and properties of DNA-PNA chimeric oligomers. PubMed. [Link]

Sources

- 1. Peptide nucleic acid (PNA). A DNA mimic with a pseudopeptide backbone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Peptide nucleic acids rather than RNA may have been the first genetic molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. saspublishers.com [saspublishers.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Cutting‐Edge Technologies for the Delivery of Peptide Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multicomponent Synthesis of Diaminopurine and Guanine PNA’s Analogues Active against Influenza A Virus from Prebiotic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antisense Peptide Nucleic Acid–Diaminobutanoic Acid Dendron Conjugates with SbmA-Independent Antimicrobial Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptide Nucleic Acids and Gene Editing: Perspectives on Structure and Repair | MDPI [mdpi.com]

Application Notes and Protocols for the Activation of Diaminoacetic Acid in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Unique Challenge and Potential of Gem-Diamino Acyl Residues